molecular formula C19H26ClNO3 B8343841 Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate

Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate

Cat. No.: B8343841
M. Wt: 351.9 g/mol
InChI Key: RXNSGYDRZOXESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate is a useful research compound. Its molecular formula is C19H26ClNO3 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

tert-butyl 2-(4-chlorophenoxy)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C19H26ClNO3/c1-18(2,3)24-17(22)21-10-8-19(9-11-21)12-16(13-19)23-15-6-4-14(20)5-7-15/h4-7,16H,8-13H2,1-3H3

InChI Key

RXNSGYDRZOXESK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an inert atmosphere, 0.60 g (2.49 mmoles) of tert-butyl 2-hydroxy-7-aza-spiro[3.5]-nonane-7-carboxylate (WO 2003084948) is dissolved in 25 ml of toluene. 1.024 g (3.90 mmoles) of triphenylphosphine and 0.384 g (2.98 mmoles) of 4-chlorophenol are added. The medium is cooled to 0° C., then a solution of 0.528 g (3.03 mmoles) of diethylazodicarboxylate in 3 ml of toluene is added. The medium is stirred for 14 hrs at ambient temperature then concentrated under vacuum. The residue obtained is taken up in a saturated aqueous solution of sodium carbonate and extracted twice with dichloromethane. The combined organic phases are washed once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and concentrated under vacuum. 0.874 g of a residue is obtained, which is used as such in the following stage.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step Two
Quantity
0.384 g
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
0.528 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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